Nortilidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38677-94-0 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-3-19-15(18)16(13-9-5-4-6-10-13)12-8-7-11-14(16)17-2/h4-7,9-11,14,17H,3,8,12H2,1-2H3/t14-,16+/m0/s1 |
InChI Key |
PDJZPNKVLDWEKI-GOEBONIOSA-N |
SMILES |
CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2 |
Isomeric SMILES |
CCOC(=O)[C@]1(CCC=C[C@@H]1NC)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2 |
Other CAS No. |
38677-94-0 |
Synonyms |
nortilidine nortilidine, (1-S-trans)-isomer nortilidine, (trans)-isomer nortilidine, trans-(+)-isome |
Origin of Product |
United States |
Structure Activity Relationship Sar and Derivative Research
Computational and Theoretical Approaches to SAR Modeling
The exploration of the structure-activity relationships (SAR) of nortilidine and its derivatives has been significantly advanced by computational and theoretical methods. These in silico approaches allow for the rational design of novel analogs and the prediction of their biological activity, primarily their affinity and efficacy at the mu-opioid receptor (MOR), before undertaking costly and time-consuming chemical synthesis and biological testing. oncodesign-services.comnih.gov Key computational techniques employed in the study of this compound and related opioid ligands include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. protoqsar.com For this compound and its analogs, QSAR models can predict their binding affinity for the mu-opioid receptor based on various molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics.
The development of a QSAR model typically involves the following steps:
Data Set Compilation: A series of this compound analogs with experimentally determined binding affinities for the mu-opioid receptor is assembled. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. protoqsar.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.
Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Validation: The model's ability to predict the activity of the test set compounds is evaluated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). nih.gov
For instance, a hypothetical 3D-QSAR study on a series of this compound derivatives might yield a model indicating that steric bulk at certain positions of the cyclohexene (B86901) ring is detrimental to activity, while specific electrostatic fields near the tertiary amine are favorable. Such models provide contour maps that visualize these favorable and unfavorable regions, guiding the design of new, more potent ligands. nih.gov
Illustrative QSAR Data for Hypothetical this compound Analogs
| Compound | R1-substituent | R2-substituent | Experimental pIC50 | Predicted pIC50 | Residual |
|---|---|---|---|---|---|
| This compound | H | Phenyl | 7.96 | 7.90 | 0.06 |
| Analog 1 | CH3 | Phenyl | 7.50 | 7.65 | -0.15 |
| Analog 2 | H | 4-Cl-Phenyl | 8.15 | 8.25 | -0.10 |
| Analog 3 | H | 2-Me-Phenyl | 7.30 | 7.20 | 0.10 |
| Analog 4 | OCH3 | Phenyl | 7.10 | 7.18 | -0.08 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org For this compound, docking simulations are performed with the three-dimensional structure of the mu-opioid receptor. These simulations help to elucidate the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that are crucial for binding.
The results of docking studies are often presented as a binding energy or a docking score, which estimates the binding affinity. japsonline.comresearchgate.net Lower binding energy values typically indicate a more stable ligand-receptor complex and, consequently, higher predicted affinity. ipinnovative.com By visualizing the docked pose of this compound and its analogs within the MOR binding pocket, researchers can understand why certain structural modifications enhance or diminish activity. For example, docking might reveal that a specific substituent on the phenyl ring can form an additional hydrogen bond with an amino acid residue in the receptor, thereby increasing binding affinity. plos.orgelifesciences.org
Illustrative Molecular Docking Data for this compound Derivatives at the Mu-Opioid Receptor
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| This compound | -9.8 | ASP147, TYR148, HIS297 |
| This compound-Analog A | -10.5 | ASP147, TYR148, TRP318 |
| This compound-Analog B | -8.5 | ASP147, HIS297 |
| This compound-Analog C | -10.1 | ASP147, TYR148, MET151 |
Note: The data in this table is hypothetical and for illustrative purposes only. The listed residues are known to be important for ligand binding in the mu-opioid receptor.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. numberanalytics.com A pharmacophore model for mu-opioid receptor agonists based on this compound and other active ligands would typically include features such as a protonatable nitrogen (positive ionizable feature), an aromatic ring, and one or more hydrogen bond acceptors or donors, all arranged in a specific spatial orientation. nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of compounds to identify novel chemical scaffolds that match the pharmacophore and are therefore likely to be active at the mu-opioid receptor. biointerfaceresearch.comnih.gov This approach is particularly useful for lead hopping, which aims to find new core structures for drug development. herts.ac.uk The validation of a pharmacophore model is crucial and often involves assessing its ability to distinguish known active compounds from inactive ones. nih.gov
These computational approaches are powerful tools in modern medicinal chemistry. By integrating QSAR, molecular docking, and pharmacophore modeling, researchers can gain a deep understanding of the structure-activity relationships of this compound and rationally design the next generation of derivatives with potentially improved properties.
Pharmacological Characterization of Nortilidine
Elucidation of Opioid Receptor Binding and Activation
The primary mechanism of action for nortilidine's analgesic properties is its interaction with the mu-opioid receptor (MOR). nih.govresearchgate.net Research has focused on quantifying its binding affinity, selectivity, and functional activity at the three classical opioid receptor subtypes: mu, delta, and kappa.
Studies utilizing cloned human opioid receptors have definitively characterized this compound as a selective and potent agonist of the mu-opioid receptor. nih.govresearchgate.net Its analgesic action is directly linked to the activation of these receptors, which are located in the central and peripheral nervous systems. altmeyers.orgwikipedia.org The activation of the MOR by this compound leads to the modulation of pain perception and transmission. altmeyers.orgwikipedia.org The (1S,2R)-isomer of the compound is specifically responsible for this analgesic activity. wikipedia.org In functional assays, this compound demonstrates a high potency at the MOR, significantly inhibiting cAMP accumulation, which is a hallmark of receptor activation. nih.gov
This compound exhibits a significantly greater potency at the mu-opioid receptor compared to its prodrug, tilidine. In one key study, this compound was found to be approximately 100-fold more potent than tilidine in activating the MOR. researchgate.net The racemic mixture of this compound is reported to have an opioid analgesic potency that is roughly equivalent to that of morphine. wikipedia.orgiiab.me
| Compound | Potency (IC50) at Mu-Opioid Receptor |
| This compound | 110 nM |
| Tilidine | 11 µM (11,000 nM) |
| Morphine | Potency is considered roughly equivalent to this compound |
Data derived from functional assays measuring the inhibition of cAMP accumulation. nih.gov
A critical aspect of this compound's pharmacological profile is its selectivity for the mu-opioid receptor over the delta-opioid (DOR) and kappa-opioid (KOR) receptors. nih.govnih.govmdpi.com In vitro studies have demonstrated that even at high concentrations (up to 100 µM), this compound does not exert any agonist effects at either the DOR or KOR subtypes. nih.govresearchgate.net This selectivity is a key feature distinguishing its mechanism of action and contributes to its specific pharmacological effects.
The characterization of this compound's interaction with opioid receptors has been achieved through various in vitro methodologies. A principal method used was a functional assay measuring the inhibition of forskolin-induced cyclic AMP (cAMP) accumulation in Chinese Hamster Ovary (CHO-K1) cells stably expressing cloned human opioid receptors. nih.govresearchgate.net In this type of assay, agonist activation of the G-protein coupled mu-opioid receptor inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels. dtic.milacs.org
Other standard methodologies in the field for assessing opioid receptor interactions, although not specified in all this compound literature, include:
Radioligand Binding Assays : These assays measure the affinity (Ki) of a compound for a receptor by assessing its ability to displace a known radiolabeled ligand (e.g., [3H]DAMGO for the mu-opioid receptor). nih.govzenodo.org
[35S]GTPγS Binding Assays : This functional assay measures the activation of G-proteins coupled to the opioid receptor. An agonist binding to the receptor promotes the binding of [35S]GTPγS to the Gα subunit, which can be quantified. acs.orgzenodo.org
Non-Opioid Receptor Modulatory Actions
Beyond its well-defined opioid receptor activity, research has identified that this compound possesses activity at other significant central nervous system receptors.
This compound has been found to possess N-methyl-D-aspartate (NMDA) receptor antagonist activity. wikipedia.orgsmolecule.com NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and neurotransmission. wikipedia.org The antagonism of these receptors is a distinct pharmacological action from its opioid effects. wikipedia.orgdrugbank.com Specifically, research indicates that the (1R,2S)-isomer of this compound is responsible for this NMDA antagonist activity. wikipedia.orgiiab.me This dual-action profile, combining MOR agonism with NMDA antagonism, is a subject of scientific interest.
Dopamine (B1211576) Reuptake Inhibition Studies
This compound has been identified as a dopamine reuptake inhibitor. wikipedia.orgnih.gov This action involves blocking the dopamine transporter (DAT), which is responsible for the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
Table 1: Dopamine Reuptake Inhibition Data for this compound
| Compound | Target | Action | IC50 (nM) | Ki (nM) | Reference |
|---|---|---|---|---|---|
| This compound | Dopamine Transporter (DAT) | Reuptake Inhibition | Data Not Available | Data Not Available |
Investigation of Other Neurotransmitter System Interactions
Beyond its effects on the dopaminergic system, this compound's pharmacological activity is significantly defined by its interactions with opioid and glutamate systems.
Opioid Receptor Interactions:
Research has demonstrated that this compound is a potent and selective agonist of the mu-opioid receptor (MOR). researchgate.netresearchgate.net In studies using cloned human opioid receptors expressed in CHO-K1 cells, this compound was shown to inhibit cyclic AMP (cAMP) accumulation with a half-maximal inhibitory concentration (IC50) of 110 nM. researchgate.net This indicates a strong agonist activity at the mu-opioid receptor. In contrast, at concentrations up to 100 µM, this compound did not exhibit any agonist effects on the delta-opioid (DOR), kappa-opioid (KOR), or nociceptin/orphanin FQ (NOP) receptors, highlighting its selectivity for the mu-opioid receptor. researchgate.net
Table 2: Opioid Receptor Activity of this compound
| Compound | Receptor | Action | IC50 (nM) | Reference |
|---|---|---|---|---|
| This compound | Mu-Opioid Receptor (MOR) | Agonist | 110 | researchgate.net |
| This compound | Delta-Opioid Receptor (DOR) | No Agonist Effect | >100,000 | researchgate.net |
| This compound | Kappa-Opioid Receptor (KOR) | No Agonist Effect | >100,000 | researchgate.net |
| This compound | Nociceptin/Orphanin FQ Receptor (NOP) | No Agonist Effect | >100,000 | researchgate.net |
Glutamate System Interactions:
This compound also exhibits activity within the glutamate system, the primary excitatory neurotransmitter system in the central nervous system. Specifically, the (1R,2S)-isomer of this compound is recognized as an N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.orgnih.gov The NMDA receptor is a subtype of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and neuronal function. Antagonism of this receptor can modulate pain perception and other neurological processes. However, detailed quantitative data on the binding affinity (Ki) or functional inhibition (IC50) of this compound at the NMDA receptor are not extensively detailed in the current body of scientific literature.
Metabolic Pathways and Enzymatic Characterization of Nortilidine
Pathways of Tilidine Conversion to Nortilidine
The conversion of tilidine to this compound is a critical step in the pharmacological action of tilidine, as this compound is the primary mediator of its analgesic effects. This transformation occurs predominantly in the liver through N-demethylation processes.
Hepatic N-demethylation is the principal mechanism by which tilidine is converted into this compound. This biotransformation is a significant part of the first-pass metabolism of tilidine, meaning a substantial portion of the drug is metabolized in the liver before reaching systemic circulation wikipedia.orgresearchgate.net. Studies indicate that approximately two-thirds of an administered dose of tilidine is converted to this compound researchgate.net.
The N-demethylation of tilidine to this compound is primarily mediated by specific isoforms of the cytochrome P450 enzyme superfamily. Research has identified several key CYP isozymes responsible for this metabolic conversion.
Cytochrome P450 3A4 (CYP3A4) has been identified as a significant enzyme involved in the N-demethylation of tilidine to this compound wikipedia.orgresearchgate.netidexlab.comnih.govnih.gov. In vitro studies using recombinant CYP3A4 and human liver microsomes have confirmed its role in this metabolic pathway nih.govnih.gov. The inhibition of CYP3A4 has been shown to impact the formation and exposure of this compound, suggesting its clinical relevance in drug-drug interactions nih.govdovepress.com.
Cytochrome P450 2C19 (CYP2C19) also plays a role in the conversion of tilidine to this compound wikipedia.orgresearchgate.netidexlab.comnih.govnih.gov. While initially identified alongside CYP3A4 as mediating this compound formation, subsequent studies have suggested that the contribution of polymorphic CYP2C19 to tilidine metabolic elimination may not be as major as previously thought nih.govebi.ac.uk. Nevertheless, its involvement indicates that genetic variations in CYP2C19 could potentially influence this compound pharmacokinetics.
Emerging research indicates that Cytochrome P450 2B6 (CYP2B6) also contributes to the metabolism of tilidine to this compound idexlab.comnih.gov. This finding expands the understanding of the enzymatic landscape responsible for this critical metabolic step, highlighting that the conversion is not solely dependent on CYP3A4 and CYP2C19.
Table 1: Cytochrome P450 Isozymes Involved in Tilidine to this compound Conversion
| CYP Isozyme | Role in this compound Formation | Key Findings | References |
| CYP3A4 | Major contributor | Catalyzes N-demethylation; inhibition affects this compound exposure. | wikipedia.orgresearchgate.netidexlab.comnih.govnih.gov |
| CYP2C19 | Contributor | Involved in N-demethylation; polymorphic variations may influence pharmacokinetics. | wikipedia.orgresearchgate.netidexlab.comnih.govnih.gov |
| CYP2B6 | Contributor | Also mediates N-demethylation of tilidine to this compound. | idexlab.comnih.gov |
Note: Km and Vmax values for the N-demethylation of tilidine to this compound have been reported as approximately 36 ± 13 μM and 85 ± 18 nmol/mg/h, respectively, in in vitro studies researchgate.netnih.gov.
Identification and Characterization of Cytochrome P450 Isozymes (CYPs) Involved
Further Metabolism of this compound to Bisthis compound (B1196192)
Table 2: Kinetic Parameters for this compound Metabolism to Bisthis compound
| Metabolite Formed | Kinetic Parameter | Value | Reference |
| Bisthis compound | Km | 141.6 ± 15 μM | idexlab.comnih.gov |
| Bisthis compound | Vmax | 46.2 ± 3 nmol/mg/h | idexlab.comnih.gov |
These findings underscore the complex enzymatic pathways involved in the metabolism of tilidine, with this compound playing a central role as both the active analgesic metabolite and a substrate for further biotransformation.
Compound List:
this compound
Tilidine
Bisthis compound
CYP3A4
CYP2C19
CYP2B6
Enzymatic Pathways and Kinetics of Secondary Demethylation
This compound is further metabolized to an inactive compound, bisthis compound, through a secondary N-demethylation pathway. This metabolic conversion is catalyzed by a specific set of cytochrome P450 (CYP) enzymes. Studies have identified CYP3A4, CYP2C19, and CYP2B6 as the primary isozymes responsible for this transformation. researchgate.netebi.ac.ukidexlab.comresearchgate.netnih.gov The N-demethylation of this compound to bisthis compound follows Michaelis-Menten kinetics, indicating a saturable process.
Table 1: Enzymes Involved in this compound N-Demethylation to Bisthis compound
| Enzyme | Role in this compound Metabolism |
| CYP3A4 | Catalytic |
| CYP2C19 | Catalytic |
| CYP2B6 | Catalytic |
The kinetic parameters for this reaction have been characterized in vitro.
Table 2: Kinetic Parameters for this compound Metabolism to Bisthis compound
| Parameter | Value |
| Km | 141.6 ± 15 μM |
| Vmax | 46.2 ± 3 nmol/mg/h |
While this section focuses on the metabolism of this compound, it is important to note that the initial formation of this compound from its prodrug, Tilidine, also involves N-demethylation, primarily mediated by CYP3A4 and CYP2C19, with CYP2B6 also playing a role. The kinetic parameters for this initial step (Tilidine to this compound) are reported as Km = 36 ± 13 μM and Vmax = 85 ± 18 nmol/mg/h. researchgate.netebi.ac.uknih.gov
Enzymatic Inhibition and Induction Studies
Understanding the potential of this compound and its metabolites to inhibit or induce CYP enzymes is crucial for predicting drug-drug interactions.
In Vitro Inhibition of CYP Isozymes by this compound and its Metabolites
In vitro studies have investigated the inhibitory effects of this compound and its primary metabolite, bisthis compound, on various human CYP isozymes. This compound has been shown to inhibit CYP3A4, CYP2C19, and CYP2D6. researchgate.netebi.ac.uknih.gov Bisthis compound exhibits a differential inhibitory profile, acting as a weak inhibitor of CYP3A4 and CYP2B6, but a strong inhibitor of CYP2D6, while not significantly inhibiting CYP2C19. researchgate.netebi.ac.ukresearchgate.net Both Tilidine and this compound have demonstrated the ability to inhibit CYP3A4, CYP2C19, CYP2D6, and ABCB1, but not ABCG2. researchgate.netebi.ac.uknih.gov The inhibition of CYP2D6 and potentially CYP3A4 by this compound is considered to be of potential clinical relevance. researchgate.netebi.ac.uknih.gov
An Examination of the Chemical Compound this compound
This compound, a primary active metabolite of the synthetic opioid analgesic tilidine, presents a compelling case study in the field of medicinal chemistry. wikipedia.orgebi.ac.ukresearchgate.net Formed through demethylation of tilidine in the liver, its racemic mixture exhibits opioid analgesic effects comparable in potency to morphine. wikipedia.orgebi.ac.uk This article delves into the specific structure-activity relationships and derivative research surrounding this compound, focusing on its stereoisomerism, enantiomeric activity, and the development of chemical analogues.
Analytical Methodologies and Bioanalytical Research for Nortilidine
Chromatographic Techniques for Quantification
Chromatographic methods, particularly those coupled with mass spectrometry, are the cornerstone for the precise and sensitive quantification of nortilidine in biological samples. These techniques offer high selectivity and the ability to differentiate this compound from structurally similar compounds and endogenous matrix components.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of this compound due to its sensitivity, specificity, and speed researchgate.netingentaconnect.comnih.govnih.govcapes.gov.brresearchgate.net. These methods typically involve sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction, followed by chromatographic separation on various stationary phases, commonly C18 columns researchgate.netingentaconnect.comnih.govnih.gov.
Studies have demonstrated the successful application of LC-MS/MS for the quantification of this compound in plasma and urine researchgate.netingentaconnect.comnih.govnih.govnih.govnih.gov. For instance, a validated LC-MS/MS method using an ESI-MS/MS system in positive multiple reaction monitoring (MRM) mode achieved a lower limit of quantification (LLOQ) of 1.0 µg/L for this compound in urine, with a linear calibration range up to 100 µg/L (r² > 0.99) researchgate.netnih.gov. Another study reported an LLOQ of 1 ng/mL for this compound in human plasma, with good inter- and intra-day precision (RSD < 11.2%) and accuracy ingentaconnect.com. These methods are robust, precise, and accurate, making them suitable for routine analysis and pharmacokinetic studies researchgate.netingentaconnect.comnih.govnih.gov.
Table 5.1.1: Summary of LC-MS/MS Method Performance for this compound Quantification
| Matrix | LLOQ (ng/mL or µg/L) | Calibration Range (ng/mL or µg/L) | Precision (RSD) | Accuracy | Reference |
| Urine | 1.0 µg/L | 1.0 - 100 µg/L | < 11.2% | Good | researchgate.netnih.gov |
| Plasma | 1 | 1 - 500 | < 15% | High | ingentaconnect.com |
| Plasma | 1 | 1 - 250 | < 11.7% | Within 107.3% | nih.gov |
Gas-Liquid Chromatography (GLC) Methods
Gas-Liquid Chromatography (GLC), often coupled with a nitrogen-phosphorus detector (GLC-NPD) or mass spectrometry (GLC-MS), has also been employed for the determination of this compound and its related compounds researchgate.netresearchgate.netnih.govnih.gov. These methods are sensitive and specific for the analysis of therapeutic levels of this compound in plasma and urine researchgate.netnih.gov. A typical GLC-NPD method involves extraction from alkalinized samples, followed by back-extraction and analysis on a packed glass column researchgate.netnih.gov. Sensitivity in plasma and urine can be as high as approximately 1 ng/mL for a 5-mL sample nih.gov.
GLC-NPD and GLC-MS-SIM (Selected Ion Monitoring) methods have been compared and found suitable for therapeutic drug monitoring of tilidine and its metabolites, including this compound researchgate.netresearchgate.netnih.gov. These methods allow for the separation and quantification of tilidine, this compound, and bisthis compound (B1196192), facilitating pharmacokinetic studies researchgate.netresearchgate.netnih.gov. Furthermore, enantioselective GLC methods using chiral reagents have been developed to separate and quantify the individual optical isomers of this compound in biological specimens, achieving nanogram range detection deepdyve.com.
Table 5.1.2: Performance Characteristics of GLC Methods for this compound
| Detector/Technique | Column Type | Sensitivity (approx.) | Application | Reference |
| GLC-NPD | 1.8-m glass column | 1 ng/mL (for 5 mL sample) | Plasma and urine analysis, therapeutic monitoring | researchgate.netnih.gov |
| GLC-MS-SIM | Fused silica (B1680970) capillary column | Not specified | Plasma analysis, therapeutic monitoring | researchgate.netnih.gov |
| GLC (Chiral) | Not specified | Nanogram range | Enantioselective analysis in biological specimens | deepdyve.com |
Immunochemical Assay Development
Immunochemical assays, such as enzyme immunoassays (EIAs) or enzyme-linked immunosorbent assays (ELISAs), offer a high-throughput and cost-effective alternative for the screening and detection of this compound. The development of these assays relies on the generation of specific antibodies that can recognize and bind to this compound.
Development of Specific Immunoassays for this compound
The development of immunoassays for this compound typically involves immunizing animals with a this compound-hapten conjugate. The resulting antibodies are then used in competitive immunoassay formats, where the binding of the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites google.com. Research has focused on developing antibodies with high specificity and affinity for this compound google.com. For instance, studies have described the preparation of antibodies specific to tilidine with cross-reactivity to this compound google.com. These assays are valuable for screening purposes and can be used to establish preliminary data before confirmatory testing by more specific methods like LC-MS/MS ark-tdm.com.
Cross-Reactivity Assessment in Immunoassay Formats
A critical aspect of immunoassay development is the assessment of cross-reactivity with other compounds, particularly structurally related drugs or metabolites. This ensures the specificity of the assay and minimizes false-positive results. Antibodies developed for this compound detection are evaluated for their binding affinity to other opioids and their metabolites.
Studies have reported that antibodies specific to tilidine can exhibit cross-reactivity with this compound, with preferred cross-reactivity of >10% or >20% google.com. In one instance, bisthis compound showed a cross-reactivity of 15.40% compared to tilidine (100%) google.com. While some immunoassays are designed to detect this compound, their cross-reactivity profiles can vary significantly depending on the antibody used and the specific immunoassay format nih.govveeabb.com. For example, in the context of fentanyl analog detection, modifications to the molecule's structure significantly affected cross-reactivity, highlighting the importance of thorough validation for each specific immunoassay nih.gov.
Table 5.2.2: Cross-Reactivity Examples in Immunoassays
| Analyte Tested | Target Analyte | Cross-Reactivity (%) | Reference |
| This compound | Tilidine | >10% (preferred >20%) | google.com |
| Bisthis compound | Tilidine | 15.40% | google.com |
Reference Standards and Quality Control in Research
The availability and proper use of reference standards and the implementation of robust quality control (QC) measures are paramount for the reliability and accuracy of bioanalytical research involving this compound synzeal.comsynzeal.compmda.go.jpau.dkfda.govuantwerpen.be.
Reference standards are crucial for preparing calibration standards and QC samples, serving as the benchmark for quantifying the analyte pmda.go.jpfda.gov. These standards, which can be certified, commercially supplied, or custom-synthesized, must possess known purity and identity pmda.go.jpfda.gov. Companies offer this compound and its deuterated analogs (e.g., this compound-D₃ hydrochloride) as certified reference materials, suitable for use as internal standards in GC/MS and LC/MS applications alkalisci.comcerilliant.com. These standards are essential for method development, validation, and routine quality control in forensic analysis, clinical toxicology, and drug testing synzeal.comsynzeal.comalkalisci.comcerilliant.com.
Compound List:
this compound
Tilidine
Bisthis compound
Naloxone
Norfentanyl
Morphine
Morphine-3-glucuronide
Morphine-6-glucuronide
Fentanyl
Hydrocodone
Hydromorphone
Methadone
Oxycodone
Oxymorphone
Piritramide
Tramadol
Utilization of Certified Reference Materials for this compound
Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry, providing a benchmark for the accuracy and reliability of quantitative measurements. For this compound, CRMs serve multiple critical functions in method development, validation, and routine analysis.
The primary role of this compound CRMs is to ensure the accuracy of quantitative assays. By using a CRM with a precisely known concentration and purity, analytical chemists can calibrate their instruments and validate the linearity and accuracy of their analytical methods, such as those employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netnih.govsigmaaldrich.comsigmaaldrich.comcerilliant.comresearchgate.netingentaconnect.com. These standards are essential for establishing calibration curves, which are fundamental for determining the concentration of this compound in biological samples like plasma or urine, or in pharmaceutical preparations researchgate.netnih.govingentaconnect.com.
Furthermore, CRMs are vital for method validation, a process that confirms an analytical method is suitable for its intended purpose. This includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netnih.govsigmaaldrich.comingentaconnect.com. For instance, a this compound CRM can be used to spike blank biological matrices to determine the method's recovery and assess potential matrix effects, which can significantly impact quantification in complex samples nih.gov. Manufacturers like Cerilliant® and LGC Standards offer this compound hydrochloride as a certified reference material, often in solution form (e.g., 1.0 mg/mL in methanol), suitable for various analytical techniques sigmaaldrich.comsigmaaldrich.comcerilliant.comlgcstandards.com. These materials are produced under stringent quality assurance standards, such as ISO 17034, ensuring their traceability and reliability cerilliant.comlgcstandards.com.
Impurity Profiling and Stable Isotope Labelled Standards for Analytical Research
The identification and quantification of impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for understanding metabolic pathways. This compound, like many pharmaceutical compounds, can be subject to impurity formation during synthesis, storage, or metabolism.
Impurity Profiling: Impurity profiling for this compound involves the identification and quantification of related substances that may be present. These can include synthesis by-products, degradation products, or even metabolites. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) are commonly employed for this purpose researchgate.net. HPLC methods, often using C18 or C8 columns, are developed to separate this compound from its potential impurities, allowing for their detection and quantification researchgate.netnih.govresearchgate.net. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate strict control over impurity levels, typically limiting them to below 0.1% or 0.2% . Examples of identified impurities or related compounds include N-Nitroso this compound aquigenbio.comkantech.co.incleanchemlab.com and various other process-related impurities that may arise during synthesis synzeal.com. Analytical standards for these impurities are often required for accurate identification and quantification.
Stable Isotope Labelled Standards: Stable Isotope Labelled (SIL) standards, such as this compound-D₃, are invaluable for quantitative bioanalysis, particularly when using LC-MS/MS researchgate.netnih.govpharmaffiliates.comalkalisci.com. SIL standards are chemically identical to the analyte but contain a higher mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). They are added to biological samples at a known concentration early in the sample preparation process.
The primary advantage of using SIL standards is their ability to compensate for variations in sample preparation, extraction efficiency, and matrix effects that can occur during LC-MS/MS analysis researchgate.netnih.govalkalisci.com. Because the SIL standard behaves chromatographically and ionizes similarly to the native analyte, it serves as an ideal internal standard. This co-elution and similar ionization efficiency minimize the impact of matrix effects and variations in instrument response, leading to more accurate and precise quantification of this compound in complex biological matrices like plasma and urine researchgate.netnih.govalkalisci.com. Companies like SynZeal and Pharmaaffiliates offer stable isotope-labeled standards for this compound, such as N-(2,2,2-Trichloroethoxy)carbonyl] this compound-d3 and this compound-D₃ hydrochloride solution pharmaffiliates.comalkalisci.com. These standards are crucial for developing highly sensitive and specific bioanalytical methods.
Bioanalytical Sample Preparation and Extraction Techniques
The accurate determination of this compound in biological samples, such as plasma, serum, or urine, necessitates efficient sample preparation and extraction techniques. These steps are critical for removing interfering matrix components and concentrating the analyte prior to instrumental analysis, typically by LC-MS/MS.
Sample Preparation and Extraction Methods: Several methods are employed for the preparation and extraction of this compound from biological matrices:
Solid Phase Extraction (SPE): SPE is a widely used and highly effective technique for this compound analysis. It involves passing the sample through a sorbent material that retains the analyte, while interfering substances are washed away. The retained analyte is then eluted with a suitable solvent. For this compound, weak cation exchange SPE has been reported for urine samples, utilizing systems like Symbiosis Pico researchgate.netnih.gov. Other SPE approaches involve using mixed-mode cation exchange cartridges (e.g., Oasis WCX or MCX) or general-purpose SPE columns researchgate.netnih.govresearchgate.netlcms.cz. SPE offers advantages such as high recovery rates, good selectivity, and the ability to process multiple samples efficiently, often with automation researchgate.netresearchgate.netnih.govresearchgate.netlcms.cz.
Liquid-Liquid Extraction (LLE): LLE is another common technique where the analyte is partitioned between two immiscible liquid phases. For this compound, LLE has been described involving extraction with cyclohexane (B81311) from alkalinized samples, followed by back-extraction into 1 N HCl researchgate.net. Another LLE method for related compounds uses a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) followed by acidic back-extraction researchgate.net. While effective, LLE can sometimes be more labor-intensive and may use larger volumes of organic solvents compared to SPE.
Protein Precipitation (PPT): In some bioanalytical workflows, protein precipitation is used as a simpler initial clean-up step, particularly for plasma samples. This involves adding an organic solvent (e.g., acetonitrile) to the sample to precipitate proteins, followed by centrifugation. The supernatant containing the analyte is then analyzed directly or subjected to further clean-up frontiersin.orgmdpi.com. However, PPT alone may not remove all matrix components, potentially leading to ion suppression in LC-MS/MS analysis.
Research has shown that automated online SPE coupled with LC-MS/MS can significantly improve throughput and accuracy for this compound analysis in urine researchgate.netnih.gov. For instance, a method involving automated online SPE on a weak cation exchanger at pH 6, followed by separation on a Phenylhexyl column and detection by ESI-MS/MS, demonstrated a lower limit of quantification of 1.0 µg/L and a linear calibration range up to 100 µg/L researchgate.net. The choice of extraction technique is often dictated by the biological matrix, the required sensitivity, and the available instrumentation.
Preclinical Pharmacodynamic Investigations of Nortilidine
In Vitro Cell-Based Assays
In vitro studies utilizing recombinant cell systems have been instrumental in characterizing nortilidine's interaction with its primary target, the mu-opioid receptor (MOP), and its downstream signaling effects.
This compound has been evaluated for its ability to modulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key indicator of G-protein coupled receptor (GPCR) activity, particularly for opioid receptors which are coupled to inhibitory G proteins (Gi/o). Studies employing Chinese Hamster Ovary (CHO-K1) cells stably expressing human MOP receptors have demonstrated that this compound effectively inhibits forskolin (B1673556) (FK)-induced cAMP accumulation. This inhibition signifies the activation of the Gi/o pathway downstream of MOP receptor engagement.
In these assays, this compound exhibited a potent inhibitory concentration (IC50) of approximately 110 nM for cAMP accumulation. In comparison, its parent compound, tilidine, showed significantly lower potency, with an IC50 of approximately 11 µM, indicating that this compound is roughly 100-fold more potent than tilidine at the MOP receptor in this cellular context researchgate.netnih.govresearchgate.netncats.io. Furthermore, this compound demonstrated selectivity for the MOP receptor, showing no significant agonist effects on delta (DOP), kappa (KOP), or nociceptin/orphanin (NOP) receptors at concentrations up to 100 µM researchgate.netnih.govresearchgate.net.
Table 1: In Vitro cAMP Accumulation Inhibition in Recombinant MOP Receptor Systems
| Compound | Target Receptor System | IC50 (nM) |
| This compound | MOP Receptor (CHO-K1 Cells) | 110 |
| Tilidine | MOP Receptor (CHO-K1 Cells) | 11,000 |
Data derived from studies using forskolin-induced cAMP accumulation assays in recombinant CHO-K1 cells expressing human MOP receptors.
The activation of MOP receptors by this compound is known to trigger intracellular signaling cascades involving both G-protein activation and beta-arrestin recruitment. This compound's agonist effects on the MOP receptor have been shown to be reversed by the opioid antagonist naloxone, which is indicative of G-protein coupling, specifically through the Gi/o pathway researchgate.netnih.gov.
Future Directions and Emerging Research Avenues for Nortilidine
Exploration of Differential Receptor Signaling Pathways
Nortilidine is established as a selective and potent agonist for the µ-opioid receptor (MOR), demonstrating significantly higher affinity than its parent compound, tilidine. researchgate.netnih.gov Studies using cloned human opioid receptors have shown that this compound effectively inhibits cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the MOR, a hallmark of G-protein activation. researchgate.netnih.gov This activity is central to its analgesic effects. patsnap.com However, at concentrations up to 100 µM, it shows no significant agonist activity at the delta-opioid (DOP), kappa-opioid (KOP), or nociceptin/orphanin (NOP) receptors, highlighting its selectivity. researchgate.netnih.gov
A significant future direction in opioid research is the concept of biased agonism , or functional selectivity. nih.govnih.gov This theory posits that a ligand can preferentially activate one intracellular signaling pathway over another at the same receptor. For MORs, activation triggers both a desirable G-protein signaling cascade, which is believed to mediate analgesia, and a β-arrestin pathway, which has been implicated in adverse effects like respiratory depression and tolerance. nih.govmdpi.commdpi.com
The development of G-protein-biased MOR agonists, such as oliceridine (B1139222) (TRV130) and PZM21, represents a major effort to create safer opioids by separating the therapeutic effects from the detrimental ones. mdpi.comunipd.it To date, the signaling profile of this compound regarding biased agonism has not been extensively characterized. Future research should investigate whether this compound exhibits any bias toward G-protein signaling over β-arrestin recruitment. Such studies would clarify if its existing therapeutic window is partly due to an inherent signaling bias. Understanding these differential pathways could provide critical insights into its pharmacological profile and guide the development of novel analogues. mdpi.com
Key research questions in this area include:
Does this compound differentially activate G-protein subtypes?
What is the recruitment profile of β-arrestin 2 to the MOR upon this compound binding?
How does the signaling profile of this compound compare to other established biased and non-biased MOR agonists like morphine and oliceridine?
Investigation of Novel Analogues with Modified Pharmacological Profiles
The chemical structure of this compound offers multiple sites for modification to create novel analogues with potentially improved pharmacological properties. This compound possesses a unique profile that includes not only potent MOR agonism but also NMDA receptor antagonism and dopamine (B1211576) reuptake inhibition, which may contribute to a complex analgesic effect. wikipedia.org The investigation of new analogues could aim to modulate these activities to enhance therapeutic efficacy or create compounds with entirely new pharmacological profiles.
Structure-activity relationship (SAR) studies are fundamental to this effort. nih.gov By systematically modifying specific functional groups on the this compound scaffold, researchers can fine-tune receptor affinity, selectivity, and functional activity. nih.govmdpi.com Potential areas for modification include:
N-substituent: The N-methyl group is a common target for modification in opioid chemistry. Replacing it with larger or different functional groups could alter MOR binding affinity and efficacy, and potentially introduce or enhance activity at other opioid receptors. researchgate.net
Phenyl Ring: Substitution on the phenyl ring can influence receptor interaction and pharmacokinetic properties.
Ester Group: Modification or replacement of the ethyl ester could impact potency, metabolic stability, and the ability to cross the blood-brain barrier. The reversed-ester of this compound is known to have properties almost identical to the parent compound. wikipedia.org
Cyclohexene (B86901) Ring: Altering the cyclohexene ring, for instance, by creating a cyclopentane (B165970) analogue, could affect the three-dimensional conformation of the molecule and its fit within the receptor binding pocket. wikipedia.org
The overarching goal is to design analogues that may exhibit desirable traits such as G-protein bias (as discussed in 7.1), enhanced NMDA antagonism for neuropathic pain, or a more balanced opioid/dopamine reuptake inhibition profile. wikipedia.orgwikipedia.org The synthesis and subsequent pharmacological evaluation of these new chemical entities are crucial steps in the discovery of next-generation analgesics derived from the this compound template. mdpi.com
Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
The accurate and sensitive quantification of this compound and its metabolites, such as bisthis compound (B1196192), in biological matrices is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. researchgate.net Research continues to advance analytical methodologies to achieve lower detection limits, higher throughput, and more comprehensive metabolite profiling.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of this compound due to its high sensitivity and specificity. researchgate.netnih.govmerckmillipore.com Various iterations of this technology have been developed to optimize sample preparation and analysis time. Automated online solid-phase extraction (SPE) coupled with LC-MS/MS, for example, allows for rapid and high-throughput quantification of tilidine, this compound, and bisthis compound in urine with a lower limit of quantification (LLOQ) of 1.0 µg/L. researchgate.net Other techniques such as gas chromatography-mass spectrometry (GC-MS) have also been successfully employed. researchgate.net
Future research in this area will likely focus on:
Miniaturization and High-Throughput Screening: Developing methods that require smaller sample volumes and can be processed more quickly, such as those using turbulent flow chromatography or advanced 96-well plate formats. sigmaaldrich.commsacl.org
Enhanced Sensitivity: Pushing the limits of detection to analyze trace amounts of this compound and its metabolites, which is crucial for detailed pharmacokinetic modeling and detecting use over longer periods.
Comprehensive Metabolite Profiling: Using high-resolution mass spectrometry (HRMS) in untargeted approaches to discover and identify novel metabolites of tilidine and this compound, providing a more complete picture of their biotransformation. mdpi.com
Enantiomer-Specific Analysis: Developing methods to separate and quantify the individual optical isomers of this compound, as they may have different pharmacological activities. A gas-liquid chromatography (GLC) method has been described for separating the diastereomeric derivatives of this compound enantiomers. researchgate.net
| Technique | Matrix | Key Features | Reported Limit of Quantification (LOQ) |
|---|---|---|---|
| Online SPE-LC-MS/MS | Urine | Automated, rapid (3.5 min run time), high-throughput | 1.0 µg/L |
| GLC-NPD | Plasma, Urine | Sensitive nitrogen-phosphorus detection | Nanogram range |
| GC-MS | Biological fluids and tissues | Standard for confirmation in forensic cases | Not specified |
| UPLC-MS/MS | Urine | Rapid screening and quantification for multiple analytes | Analyte-specific (e.g., 2.5-1,500 ng/mL ranges) |
Integration of Omics Technologies in this compound Metabolism Research
The metabolism of tilidine to its active form, this compound, and the subsequent conversion to bisthis compound, is a complex process primarily mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov Specifically, CYP3A4 and CYP2C19 have been identified as the main enzymes responsible for the N-demethylation of tilidine. nih.govmerckmillipore.com The integration of various "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the variability in this compound metabolism and response. nih.govmdpi.com
Pharmacogenomics: Genetic variations (polymorphisms) in CYP genes can significantly alter enzyme activity, leading to inter-individual differences in drug metabolism. For instance, individuals with CYP2C19 variants that cause ultrarapid or poor metabolism may form this compound at different rates, potentially affecting both efficacy and the risk of adverse events. nih.govresearchgate.net Future research could integrate genomic data with pharmacokinetic studies to build models that predict an individual's metabolic phenotype and guide personalized therapy.
Proteomics: This technology can be used to quantify the expression levels of CYP enzymes and other relevant proteins (e.g., drug transporters) in liver tissue. researchgate.net By correlating protein abundance with metabolic rates, proteomics can help elucidate the precise contribution of different enzymes to this compound formation and elimination. researchgate.net
Metabolomics: Untargeted metabolomics provides a comprehensive snapshot of all small-molecule metabolites in a biological sample. mdpi.com Applying this approach to urine or plasma samples from individuals administered tilidine can help create a detailed "metabolic fingerprint." mdpi.com This can confirm the known metabolic pathways (tilidine → this compound → bisthis compound) and potentially identify novel, previously uncharacterized metabolites. nih.gov This holistic view is critical for a complete understanding of the drug's disposition. mdpi.com
By integrating these omics datasets, researchers can move beyond a one-size-fits-all understanding of this compound. This multi-omics approach holds the promise of identifying biomarkers that predict metabolic capacity, tailoring treatments to an individual's genetic makeup, and gaining deeper insights into the complex biological network that governs the drug's action. nih.gov
Q & A
Q. What enzymes are primarily involved in the metabolism of Tilidine to Nortilidine, and how do they contribute to its pharmacological activity?
this compound, the active metabolite of the prodrug Tilidine, is formed via sequential metabolism mediated by CYP3A4 and CYP2C18. CYP3A4 dominates the first N-demethylation step (Tilidine → this compound), while CYP2C19 contributes to further metabolism (this compound → Bisthis compound). This compound’s high μ-opioid receptor affinity and blood-brain barrier penetration drive its analgesic effects. Experimental validation using CYP-specific inhibitors (e.g., ritonavir for CYP3A4) and genotyping (CYP2C19 poor/ultrarapid metabolizers) confirms these pathways .
Q. How do CYP2C19 genetic polymorphisms influence this compound exposure in clinical studies?
Despite CYP2C19’s role in this compound metabolism, genetic polymorphisms (e.g., *17/*2 variants) show minimal impact on systemic exposure in human trials. For instance, ritonavir-induced CYP3A4 inhibition increased this compound AUC twofold independently of CYP2C19 genotype, suggesting CYP3A4’s dominant role in vivo. This highlights the need for pharmacogenomic stratification in study designs to isolate enzyme-specific effects .
Advanced Research Questions
Q. What methodological considerations are critical when designing in vivo studies to assess the sequential metabolism of Tilidine to this compound?
- Inhibitor selection: Use potent, isoform-specific inhibitors (e.g., ritonavir for CYP3A4) to dissect metabolic steps.
- Pharmacokinetic sampling: Collect plasma/urine samples at frequent intervals (e.g., 0–72 hours) to capture metabolite time-concentration profiles.
- Genotyping: Stratify participants by CYP2C19 phenotype (ultrarapid/poor metabolizers) to control for genetic variability.
- Analytical validation: Employ LC/MS/MS with internal standards (e.g., tramadol) to ensure precision in quantifying Tilidine, this compound, and Bisthis compound .
Q. How can researchers resolve contradictions in reported contributions of CYP2C19 and CYP3A4 to this compound’s pharmacokinetics?
Contradictions often arise from in vitro vs. in vivo models. To address this:
- Comparative studies: Parallel in vitro hepatic microsome assays and clinical trials with CYP inhibitors.
- Population PK modeling: Quantify enzyme contributions using nonlinear mixed-effects models (e.g., NONMEM) to account for interindividual variability.
- Mechanistic static models: Incorporate enzyme abundance, inhibition constants (Ki), and fractional metabolism values to predict clinical outcomes from in vitro data .
Q. What statistical approaches are recommended for analyzing pharmacokinetic data in studies involving enzyme inhibitors like ritonavir?
- Non-compartmental analysis (NCA): Calculate AUC, C~max~, t~max~, and half-life for Tilidine/Nortilidine.
- Wilcoxon signed-rank tests: Compare paired parameters (e.g., placebo vs. inhibitor treatment).
- Pooled analysis: Combine data across genotypes if no significant differences are observed (e.g., CYP2C19 UM/PM subgroups).
- Partial metabolic clearance (CL~met~): Quantify enzyme-specific contributions using metabolite formation rates .
Q. How should researchers address ethical and practical challenges in human trials involving opioid metabolites like this compound?
- Safety monitoring: Track adverse events (e.g., dizziness, nausea) and opioid antagonist co-administration (e.g., naloxone) to mitigate abuse potential.
- Dose justification: Use preclinical data (e.g., receptor binding assays) to establish safe starting doses.
- Informed consent: Disclose risks of CYP inhibitor interactions (e.g., ritonavir’s prolonged half-life effects) .
Tables for Key Findings
| Parameter | Placebo | Ritonavir | P-value | Reference |
|---|---|---|---|---|
| Tilidine AUC (h·ng/mL) | 16.9 | 2.81 | <0.05 | |
| This compound t~max~ (h) | 0.89 ± 0.47 | 2.25 ± 2.17 | 0.0338 | |
| Bisthis compound C~max~ | 15.2 ng/mL | 9.8 ng/mL | <0.05 |
Guidelines for Reproducibility
- Experimental protocols: Follow NIH preclinical checklists for animal/human studies, including detailed method sections on LC/MS/MS conditions and CYP genotyping .
- Data transparency: Publish raw pharmacokinetic data and statistical code in supplementary materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
